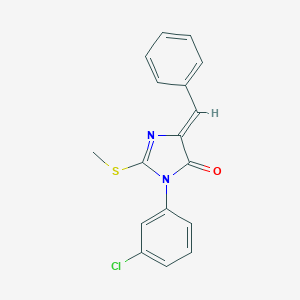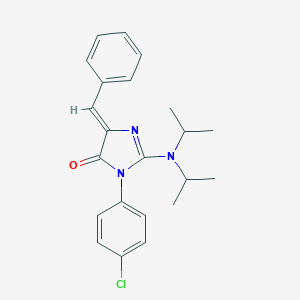![molecular formula C13H24O B295975 Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
Bicyclo[10.1.0]tridecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[10.1.0]tridecan-2-ol, also known as BCTD-ol, is a cyclic alcohol compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Bicyclo[10.1.0]tridecan-2-ol is not fully understood. However, studies have shown that it can interact with various biological targets including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the estrogen receptor alpha (ERα), a nuclear receptor involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bicyclo[10.1.0]tridecan-2-ol in lab experiments is its ability to form stable inclusion complexes with various drugs. This property makes it a potential drug delivery agent for poorly soluble drugs. Another advantage is its ability to act as a chiral ligand for asymmetric catalysis. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of Bicyclo[10.1.0]tridecan-2-ol. One direction is the development of this compound-based polymers with unique properties for various applications. Another direction is the study of this compound as a potential drug delivery agent for poorly soluble drugs. Additionally, the study of this compound as a chiral ligand for asymmetric catalysis could lead to the development of new catalytic systems with high enantioselectivity. Finally, further studies on the mechanism of action of this compound could lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
Conclusion:
This compound is a cyclic alcohol compound that has been studied for its potential applications in various fields including medicinal chemistry, material science, and catalysis. Its ability to form stable inclusion complexes with various drugs and act as a chiral ligand for asymmetric catalysis make it a promising compound for future research. Further studies on the mechanism of action of this compound could lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
Bicyclo[10.1.0]tridecan-2-ol can be synthesized through a multi-step process starting from the commercially available compound, 1,10-decanediol. The synthesis involves cyclization of the decanediol using sodium hydride and iodine to form the bicyclic ring system. The final step involves the reduction of the intermediate compound to yield this compound.
Aplicaciones Científicas De Investigación
Bicyclo[10.1.0]tridecan-2-ol has been studied for its potential applications in various fields including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug delivery agent due to its ability to form stable inclusion complexes with various drugs. In material science, this compound has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, this compound has been used as a chiral ligand for asymmetric catalysis.
Propiedades
Fórmula molecular |
C13H24O |
|---|---|
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
bicyclo[10.1.0]tridecan-11-ol |
InChI |
InChI=1S/C13H24O/c14-13-9-7-5-3-1-2-4-6-8-11-10-12(11)13/h11-14H,1-10H2 |
Clave InChI |
SPQXQKQSLNNEEN-UHFFFAOYSA-N |
SMILES |
C1CCCCC2CC2C(CCCC1)O |
SMILES canónico |
C1CCCCC2CC2C(CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)






